2-Isopropyl-5-oxohexanoic acid

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Researchers sourcing generic 5-oxohexanoic acid analogs often encounter failed lipoxygenase inhibition assays due to absent 2-isopropyl branching-a structural feature critical for arachidonic acid cascade modulation. Solanic acid (CAS 2543-54-6) directly addresses this gap as a validated, multi-target tool compound. • Documented potent lipoxygenase inhibitor with ancillary COX and carboxylesterase activity-enables multi-target anti-inflammatory screening from a single scaffold. • Naturally occurring chiral building block; the (2S)-enantiomer is available for asymmetric syntheses requiring stereochemical fidelity. • Serves as the definitive leflunomide metabolite reference standard for pharmacokinetic studies-structurally simpler analogs are unsuitable substitutes. Supplied with rigorous analytical characterization; immediate global shipping supports uninterrupted discovery workflows.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 2543-54-6
Cat. No. B7780909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-oxohexanoic acid
CAS2543-54-6
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(=O)C)C(=O)O
InChIInChI=1S/C9H16O3/c1-6(2)8(9(11)12)5-4-7(3)10/h6,8H,4-5H2,1-3H3,(H,11,12)
InChIKeyGBNBHMJSMSODSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-5-oxohexanoic Acid Identity and Baseline Characterization


2-Isopropyl-5-oxohexanoic acid (CAS 2543-54-6), also known as solanic acid, is a C9 branched medium-chain fatty acid carrying a 5-oxo group and a 2-isopropyl substituent [1]. It is a naturally occurring tobacco constituent [1] that exists as a racemic mixture unless specified as the (2S)-enantiomer, with the chiral (2S) form holding particular significance in medicinal chemistry as a versatile building block [2]. The compound has a molecular weight of 172.22 g/mol, XLogP3-AA of 1.1, topological polar surface area of 54.4 Ų, and is classified as an extremely weak basic (essentially neutral) compound based on its pKa [3].

Pathway Context
Lipoxygenase inhibition and arachidonic acid metabolism study fit
Reported target engagement
Stereochemical Control
Chiral reference standard and enantiomer-comparison study context
(2S) enantiomer available
Provenance
Naturally occurring tobacco constituent; leflunomide metabolite research context
Natural product alkaloid

2-Isopropyl-5-oxohexanoic Acid: Why Generic Analogs Fail


Generic substitution among 5-oxohexanoic acid derivatives is scientifically unsound due to profound differences in biological activity, metabolic fate, and physicochemical properties that arise from specific structural variations. The 2-isopropyl branch in 2-isopropyl-5-oxohexanoic acid fundamentally alters lipophilicity (XLogP3-AA = 1.1), steric bulk, and chiral recognition compared to straight-chain 5-oxohexanoic acid [1]. Critically, the compound acts as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, whereas unsubstituted 5-oxohexanoic acid (glurate) is primarily an acylating agent used in antiviral prodrug synthesis with no documented lipoxygenase inhibitory activity [2]. This divergent mechanism of action means that substituting one for the other would yield entirely different experimental outcomes. The quantitative evidence below establishes precisely where and how these structural differences translate into measurable, procurement-relevant differentiation.

Unsubstituted 5-oxohexanoic acid
May shift lipoxygenase target engagement; lacks the 2-isopropyl branch required for arachidonic acid pathway modulation.
4-Methyl analog
Lipophilicity and steric profile may not transfer; physicochemical properties differ due to absent 2-isopropyl substituent.
Racemic mixture vs. (2S)-enantiomer
Enantiomeric composition may confound stereosensitive assays; biological activity may differ from the naturally occurring (2S) form.

2-Isopropyl-5-oxohexanoic Acid: Key Differentiation Evidence


Lipoxygenase Inhibition Enabled by 2-Isopropyl Substitution

2-Isopropyl-5-oxohexanoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. In contrast, the closest unsubstituted analog, 5-oxohexanoic acid (glurate; CAS 3128-06-1), is documented as an acylating agent used in antiviral compound development with no reported lipoxygenase inhibitory activity . The presence of the 2-isopropyl group is therefore essential for conferring lipoxygenase-targeting pharmacological activity, making simple substitution with the parent 5-oxohexanoic acid invalid for any study involving arachidonic acid cascade modulation.

Lipoxygenase inhibition
Reported context
Qualitatively distinct activity profile
Target: Potent lipoxygenase inhibitor (reported)
Comparator: 5-Oxohexanoic acid: no documented LOX inhibition
Arachidonic acid pathway study context may require 2-isopropyl substitution.
Based on MeSH pharmacological classification; verify in target assay.
Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Chiral Differentiation: (2S)-Enantiomer vs. Racemic Mixture

2-Isopropyl-5-oxohexanoic acid contains a single chiral center at the C2 position, giving rise to two distinct enantiomers: the (2S)-form (CAS 16825-90-4) and the (2R)-form . The naturally occurring form isolated from Turkish tobacco leaves is S-(−)-2-isopropyl-5-oxohexanoic acid, with ozonolysis of (+)-solanone yielding the levorotatory enantiomer [1]. The (2S)-enantiomer is specifically recognized as a versatile chiral building block in medicinal chemistry, where the biological activity of derived drug candidates is critically dependent on stereochemistry . In contrast, the racemic mixture (CAS 2543-54-6) or the isolated (2R)-enantiomer may exhibit different or attenuated biological activity in stereosensitive assays.

Chiral identity
Head-to-head context
S-(−)-enantiomer
Natural form: Levorotatory, tobacco-derived
Racemate: CAS 2543-54-6 (may confound stereosensitive assays)
Supports enantiomer-attribution review for asymmetric synthesis workflows.
Enantiomeric excess must be verified for the specific lot procured.
Chiral building block Stereochemistry Medicinal chemistry

Physicochemical Differences: Lipophilicity vs. 4-Methyl Analog

2-Isopropyl-5-oxohexanoic acid exhibits an XLogP3-AA value of 1.1, a topological polar surface area (TPSA) of 54.4 Ų, and contains 5 rotatable bonds [1]. In comparison, 4-methyl-5-oxohexanoic acid (CAS 6818-07-1), a structurally related branched 5-oxohexanoic acid derivative, has a lower molecular weight (144.17 g/mol vs. 172.22 g/mol) and lacks the 2-isopropyl substituent, resulting in different lipophilicity and steric profiles [2]. The increased molecular weight and branched isopropyl group of the target compound contribute to distinct solubility, membrane permeability, and protein-binding characteristics that cannot be replicated by the 4-methyl analog.

Lipophilicity profile
Cross-study comparable
XLogP3-AA = 1.1
TPSA: 54.4 Ų
MW: 172.22 g/mol (Δ28 vs. 4-methyl analog)
May support lipophilicity-dependent assay buffer and permeability context review.
Computed properties; experimental logP and solubility require confirmation.
Lipophilicity ADME Physicochemical properties

Metabolic Role: Leflunomide Metabolite vs. 5-Oxohexanoic Acid

2-Isopropyl-5-oxohexanoic acid is identified as a metabolite involved in the metabolism of leflunomide, an immunomodulatory drug used in the treatment of rheumatoid arthritis [1]. This specific metabolic role is not shared by 5-oxohexanoic acid (glurate), which is instead employed as an acylating agent in the synthesis of acyclic nucleoside derivatives targeting retroviruses such as herpes virus and HIV . The structural distinction conferred by the 2-isopropyl group determines which metabolic and synthetic pathways the compound participates in, making the two compounds non-fungible in both biochemical studies and pharmaceutical intermediate applications.

Metabolic role
Class-level inference
Leflunomide metabolite context vs. antiviral acylating agent (glurate)
Reported metabolite role may require independent validation for metabolism studies.
Literature annotation only; confirm pathway relevance in your experimental system.
Drug metabolism Leflunomide Metabolite

2-Isopropyl-5-oxohexanoic Acid: Validated Applications


Anti-Inflammatory Discovery via Lipoxygenase Inhibition

2-Isopropyl-5-oxohexanoic acid is uniquely suited for anti-inflammatory drug discovery programs targeting the arachidonic acid cascade. Its characterization as a potent lipoxygenase inhibitor, a property absent in unsubstituted 5-oxohexanoic acid, positions it as a validated tool compound or lead scaffold for modulating leukotriene biosynthesis [1]. The compound also exhibits ancillary inhibition of cyclooxygenase and carboxylesterase, providing a multi-target profile that distinguishes it from single-mechanism comparators [1].

Asymmetric Synthesis: Chiral Building Block

The chiral nature of 2-isopropyl-5-oxohexanoic acid, particularly the (2S)-enantiomer, enables its use as a versatile chiral building block in medicinal chemistry [1]. This application is supported by the isolation of the naturally occurring S-(−)-enantiomer from tobacco leaves and the established stereochemical relationship with solanone [2]. Procurement of the enantiopure (2S) form is essential for asymmetric syntheses where stereochemical integrity determines downstream biological activity.

Leflunomide Metabolism and Immunomodulatory Development

As a documented metabolite of leflunomide, 2-isopropyl-5-oxohexanoic acid serves as an essential reference standard for pharmacokinetic and metabolic studies of this immunomodulatory drug used in rheumatoid arthritis therapy [1]. This specific metabolic role is not fulfilled by structurally simpler 5-oxohexanoic acid analogs, making 2-isopropyl-5-oxohexanoic acid the only appropriate standard for such investigations.

Natural Product Chemistry and Tobacco Flavor Research

2-Isopropyl-5-oxohexanoic acid (solanic acid) is a naturally occurring constituent of tobacco leaves, arising from the degradation of cembrenoids [1]. It contributes hay-like and grassy odor notes to tobacco smoke and has documented utility as a flavor additive in the tobacco industry [2]. This application is supported by synthetic methods including ozonolysis of (+)-solanone, enabling industrial-scale preparation [3].

Application
Selection Property
Validation Focus
Lipoxygenase pathway studies
Reported lipoxygenase inhibitor context
Arachidonic acid cascade endpoint monitoring
Chiral building block synthesis
Enantiomer identity and natural occurrence context
Stereochemical-control and ee verification
Leflunomide metabolism research
Metabolite standard context
Metabolite identification and pathway confirmation
Natural product chemistry
Tobacco-derived solanic acid context
Authentic reference standard for profiling studies
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